

A Comprehensive Spectroscopic Guide to (S)-(-)-2-Acetoxy succinic Anhydride

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Compound of Interest

Compound Name: (S)-(-)-2-Acetoxy succinic
anhydride

Cat. No.: B016912

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Introduction

(S)-(-)-2-Acetoxy succinic anhydride (CAS 59025-03-5) is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecules.^[1] Its utility stems from the presence of multiple reactive centers: a cyclic anhydride and an ester, all configured around a defined stereocenter. The precise and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a definitive fingerprint for this compound. The causality behind spectral features is explored to provide researchers with the foundational understanding required for confident structural verification and quality control.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of **(S)-(-)-2-Acetoxy succinic anhydride** lies in recognizing its distinct chemical environments, including a chiral methine proton, diastereotopic methylene protons, three unique carbonyl groups, and a methyl group.

Caption: Molecular structure of **(S)-(-)-2-Acetoxy succinic anhydride** with key atoms labeled for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For a chiral molecule like this, it provides critical information about its stereochemical integrity.

^1H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen environments. The presence of the chiral center at C2 renders the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other (geminal coupling) and to the proton on C2 (vicinal coupling).

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

| Assigned Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|-----------------|----------------------------------|--------------|--|--|
| HX (C2-H) | ~5.4 - 5.6 | dd | JAX \approx 9-10 Hz, JBX \approx 4-5 Hz | Located on a carbon bearing two electron-withdrawing groups (anhydride and acetoxy), resulting in a significant downfield shift. |
| HA (C4-H) | ~3.2 - 3.4 | dd | JAB \approx 18-19 Hz, JAX \approx 9-10 Hz | One of the two diastereotopic methylene protons. The large geminal coupling (JAB) is characteristic. |
| HB (C4-H) | ~3.0 - 3.2 | dd | JAB \approx 18-19 Hz, JBX \approx 4-5 Hz | The second diastereotopic proton, typically appearing slightly upfield from its counterpart. |

| -CH₃ (C6-H) | ~2.2 | s | N/A | Protons of the acetyl group are isolated and appear as a sharp singlet. |

Note: Predicted values are based on standard chemical shift principles and data from similar structures. Exact values may vary based on solvent and instrument frequency.[\[2\]](#)[\[3\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a complementary and confirmatory dataset. The carbonyl carbons are particularly diagnostic, appearing far downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |
|-------------------------|-------------------------|---|
| C5 (Ester C=O) | ~169.0 - 170.0 | Ester carbonyl carbon. |
| C1 (Anhydride C=O) | ~167.0 - 168.0 | Anhydride carbonyl carbons are highly deshielded. |
| C3 (Anhydride C=O) | ~165.0 - 166.0 | The second, non-equivalent anhydride carbonyl. |
| C2 (-CH-O) | ~68.0 - 70.0 | Methine carbon attached to two oxygen atoms, resulting in a strong downfield shift into the C-O region. |
| C4 (-CH ₂ -) | ~32.0 - 34.0 | Methylene carbon adjacent to a carbonyl and a stereocenter. |

| C6 (-CH₃) | ~20.0 - 21.0 | Methyl carbon of the acetyl group. |

Note: Predicted values are based on established chemical shift ranges for these functional groups.^{[4][5]}

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying the functional groups present in a molecule. For **(S)-(-)-2-Acetoxysuccinic anhydride**, the carbonyl region of the spectrum is most informative. Cyclic anhydrides are well-known to exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations.^{[6][7]} This, combined with the ester carbonyl stretch, provides a unique triple-peak pattern.

Table 3: Key IR Absorption Bands

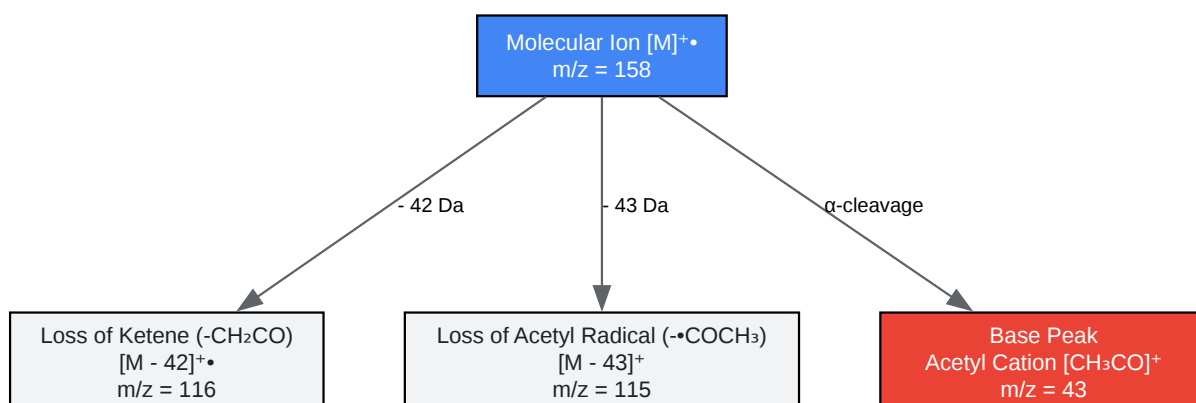
| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|-------------|------------------------------------|
| ~1860 - 1840 | Strong | C=O Asymmetric Stretch (Anhydride) |
| ~1790 - 1770 | Very Strong | C=O Symmetric Stretch (Anhydride) |
| ~1750 - 1735 | Strong | C=O Stretch (Ester) |
| ~1220 - 1240 | Strong | C-O Stretch (Ester) |

| ~1060 | Medium | C-O-C Stretch (Anhydride Ring) |

Expert Insight: The presence of three strong absorption peaks in the 1700-1900 cm⁻¹ region is a highly reliable diagnostic for the acetoxy-anhydride structure. The higher frequency of the anhydride carbonyls compared to the ester is due to the increased ring strain and the electronic effect of two carbonyls sharing an oxygen atom.^[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization.



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Caption: Predicted key fragmentation pathways for **(S)-(-)-2-Acetoxysuccinic anhydride** in Electron Ionization (EI) MS.

The molecular formula $C_6H_6O_5$ gives a molecular weight of 158.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ($[M]^{+\bullet}$) is expected at m/z 158.

Table 4: Predicted Mass Spectrometry Fragments

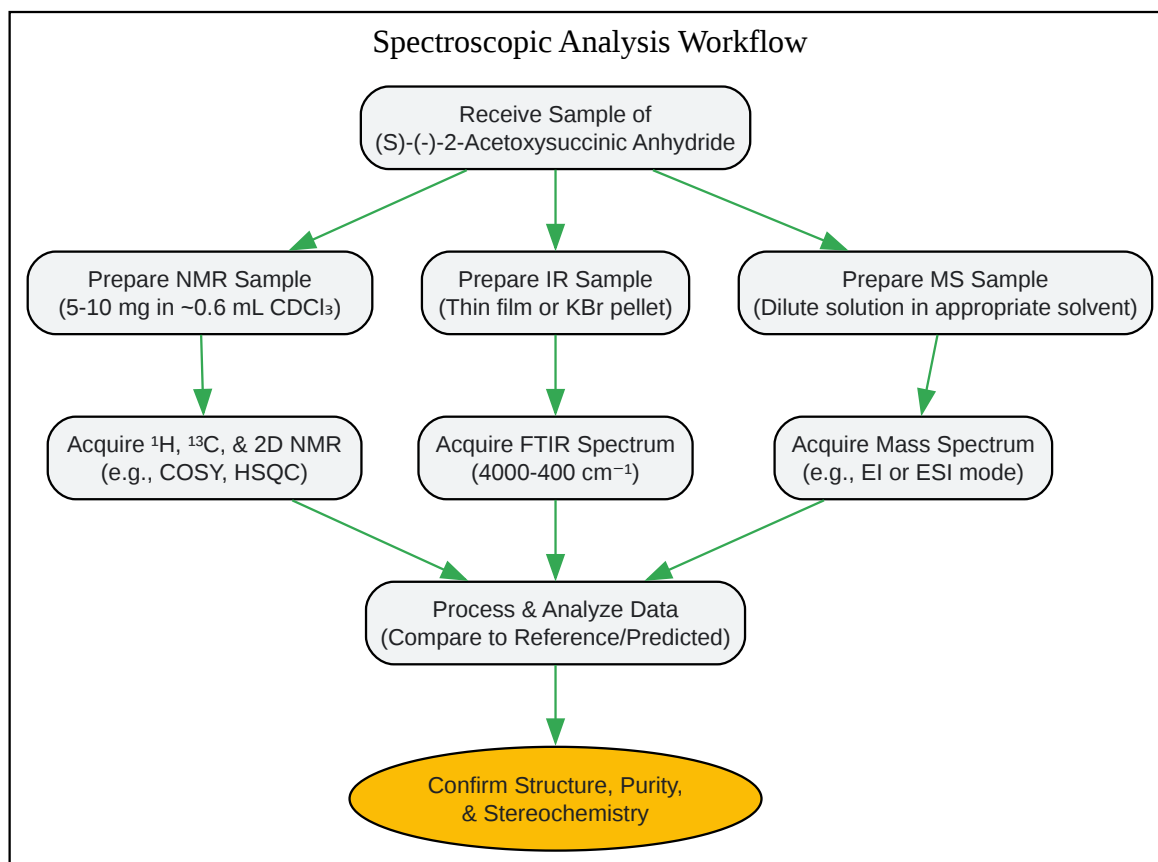
| m/z | Proposed Fragment | Rationale |
|-----|--------------------------|--|
| 158 | $[C_6H_6O_5]^{+\bullet}$ | Molecular Ion ($M^{+\bullet}$) |
| 116 | $[C_4H_4O_4]^{+\bullet}$ | Loss of ketene ($CH_2=C=O$) from the molecular ion. |
| 115 | $[C_4H_3O_4]^+$ | Loss of an acetyl radical ($\bullet COCH_3$) from the molecular ion. |

| 43 | $[CH_3CO]^+$ | Acetyl cation; often the base peak due to its stability.[8][9] |

Trustworthiness Check: The fragmentation pattern is logical. The formation of the m/z 43 acylium ion is a very common and energetically favorable fragmentation for acetate esters and is expected to be a dominant peak in the spectrum.[10]

Standard Operating Protocols for Spectroscopic Analysis

To ensure reproducibility and accuracy, standardized protocols are essential. The following are field-proven methodologies for acquiring the spectroscopic data for this compound.



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Caption: A self-validating workflow for the comprehensive spectroscopic characterization of a chemical entity.

NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **(S)-(-)-2-Acetoxysuccinic anhydride** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans. Set the spectral width to cover a range from -1 to 12 ppm.

- **^{13}C NMR Parameters:** Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

IR Data Acquisition (FTIR-ATR)

- **Sample Preparation:** Place a small, solid amount of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO_2 , H_2O) and instrument-related signals.
- **Sample Spectrum Acquisition:** Collect the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$. Co-add 32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum should be automatically ratioed against the background, yielding a clean absorbance spectrum.

Mass Spectrometry Data Acquisition (EI-GC/MS)

- **Sample Preparation:** Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a volatile solvent like ethyl acetate or dichloromethane.
- **Instrumentation:** Use a Gas Chromatography-Mass Spectrometry (GC/MS) system equipped with an Electron Ionization (EI) source.
- **GC Method:** Inject $1\text{ }\mu\text{L}$ of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 250°C at 10°C/min).
- **MS Method:** Set the ion source to 70 eV (standard for EI). Scan a mass range from m/z 40 to 300.

- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Conclusion

The structural identity, purity, and stereochemical configuration of **(S)-(-)-2-Acetoxy succinic anhydride** are unequivocally established through a multi-technique spectroscopic approach. The ^1H NMR spectrum confirms the proton framework and diastereotopicity, ^{13}C NMR identifies all unique carbon environments, IR spectroscopy provides definitive evidence of the anhydride and ester functional groups through its characteristic triple carbonyl absorption, and mass spectrometry verifies the molecular weight and predictable fragmentation. Together, these datasets form a robust analytical package essential for any researcher or drug development professional utilizing this important chiral intermediate.

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